

Comparative analysis of Jimscaline and mescaline potency

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Compound of Interest

Compound Name: *Jimscaline*

Cat. No.: *B3064216*

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Comparative Potency Analysis: Jimscaline vs. Mescaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the potency of **Jimscaline** and mescaline, focusing on their interaction with the 5-HT2A receptor, a key target for psychedelic compounds. The information presented is supported by experimental data to facilitate objective comparison and further research.

Quantitative Potency Comparison

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of **Jimscaline** and mescaline at the human 5-HT2A serotonin receptor. Lower values indicate higher potency.

Compound	Receptor	Parameter	Value (nM)
Jimscaline	Human 5-HT2A	Ki	69[1][2][3]
Mescaline	Human 5-HT2A	Ki	~6,300 - 9,400[4]
Mescaline	Human 5-HT2A	EC50	~10,000[5]

Note: The K_i value for mescaline is reported to be in the low micromolar range. The EC_{50} value represents the concentration required to elicit a half-maximal response in functional assays.

Experimental Protocols

In Vitro 5-HT_{2A} Receptor Binding Assay

This protocol outlines the methodology for determining the binding affinity (K_i) of a compound for the 5-HT_{2A} receptor.

Objective: To measure the ability of a test compound (e.g., **Jimscaline**, mescaline) to displace a known radiolabeled ligand from the 5-HT_{2A} receptor.

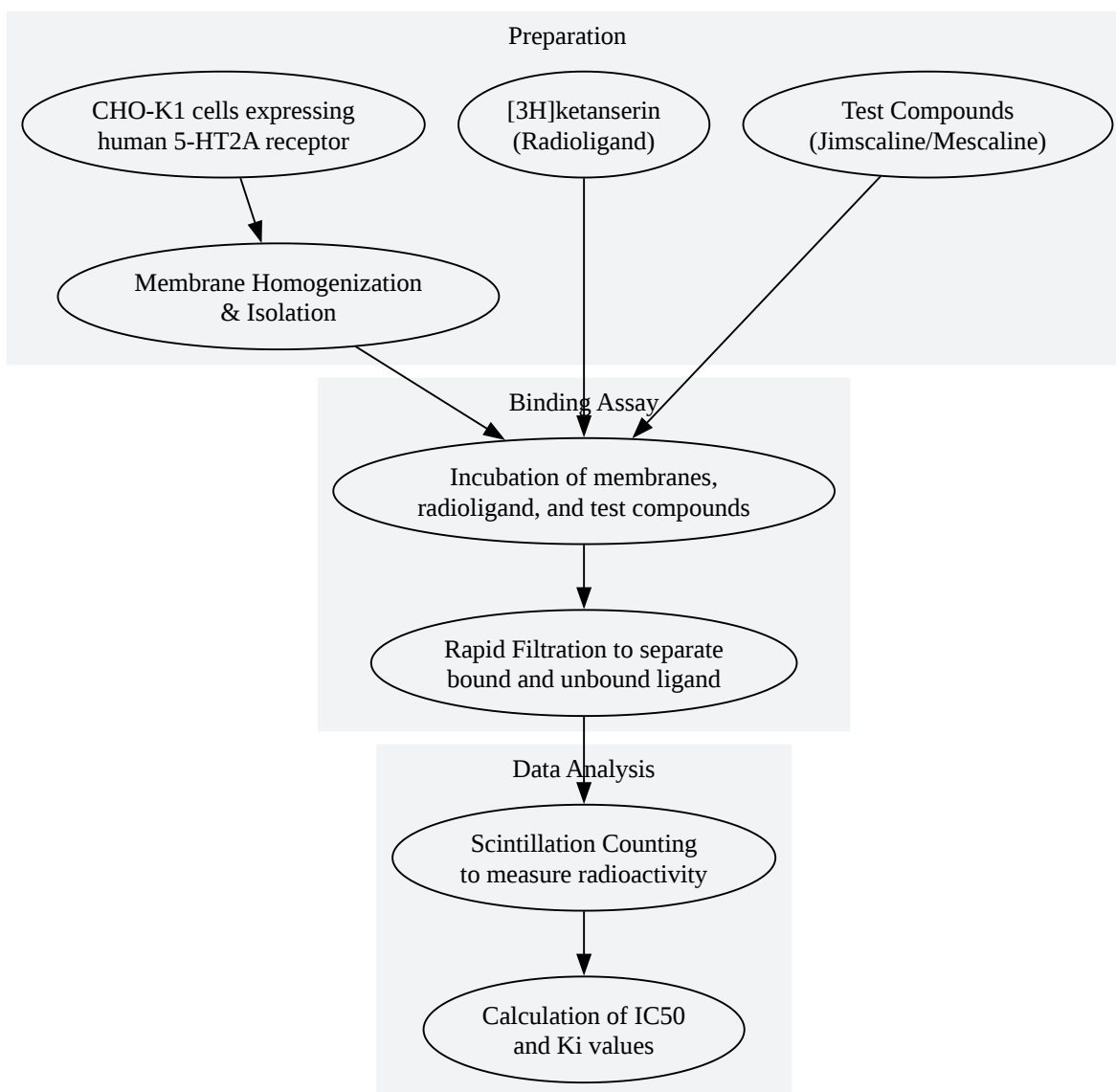
Materials:

- Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT_{2A} receptor.
- Radioligand: [³H]ketanserin, a selective 5-HT_{2A} receptor antagonist.
- Non-specific Binding Ligand: Mianserin or methysergide to determine non-specific binding.
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
- Test Compounds: **Jimscaline** and mescaline dissolved in a suitable solvent (e.g., DMSO).
- Instrumentation: Scintillation counter for measuring radioactivity.

Procedure:

- Membrane Preparation: Homogenize the CHO-K1 cells expressing the 5-HT_{2A} receptor in an ice-cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
- Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([³H]ketanserin) and varying concentrations of the test compound.
- Equilibration: Allow the binding to reach equilibrium.

- Separation: Rapidly filter the mixture to separate the membrane-bound radioligand from the unbound radioligand.
- Quantification: Measure the radioactivity of the filters using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.



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In Vivo Drug Substitution Study

This protocol describes the general methodology for assessing the psychoactive effects of a test compound by determining if it can substitute for a known hallucinogen in trained animals.

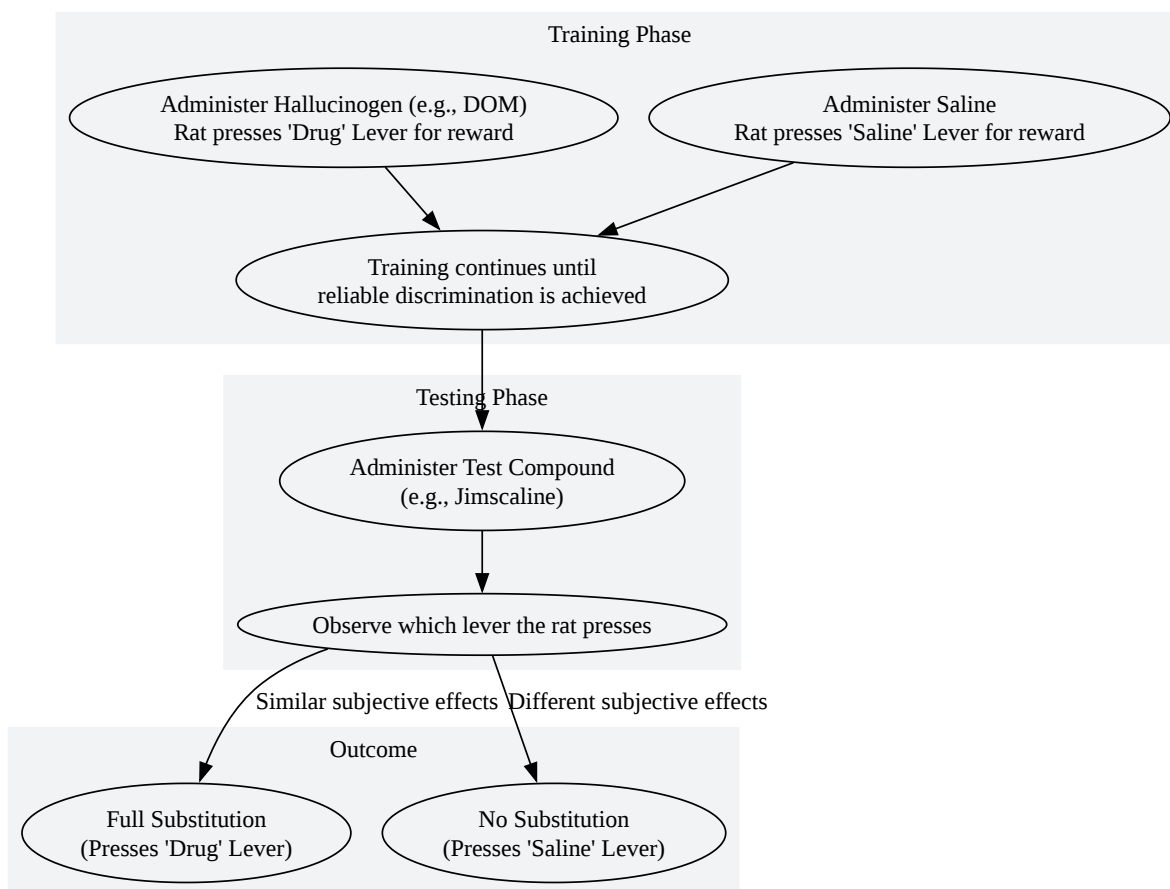
Objective: To determine if a test compound produces discriminative stimulus effects similar to a known psychedelic drug (e.g., DOM or LSD) in rats.

Animals: Male Sprague-Dawley rats are commonly used.

Apparatus: Standard operant conditioning chambers equipped with two levers and a food pellet dispenser.

Procedure:

- **Training Phase:**
 - Rats are trained to press one lever after receiving an injection of a known hallucinogen (e.g., 2,5-dimethoxy-4-methylamphetamine - DOM) to receive a food reward.
 - On alternate days, they are trained to press a different lever after receiving a saline injection to receive a food reward.
 - This training continues until the rats reliably press the correct lever based on the substance they received.
- **Testing Phase:**
 - Once trained, the rats are administered a dose of the test compound (e.g., **Jimscaline**).
 - The rat is then placed in the operant chamber, and the lever it chooses to press is recorded.
 - A "full substitution" occurs if the rat predominantly presses the lever associated with the training drug, indicating that the test compound produces similar subjective effects.
 - The potency of the test compound is determined by the dose required to produce full substitution.

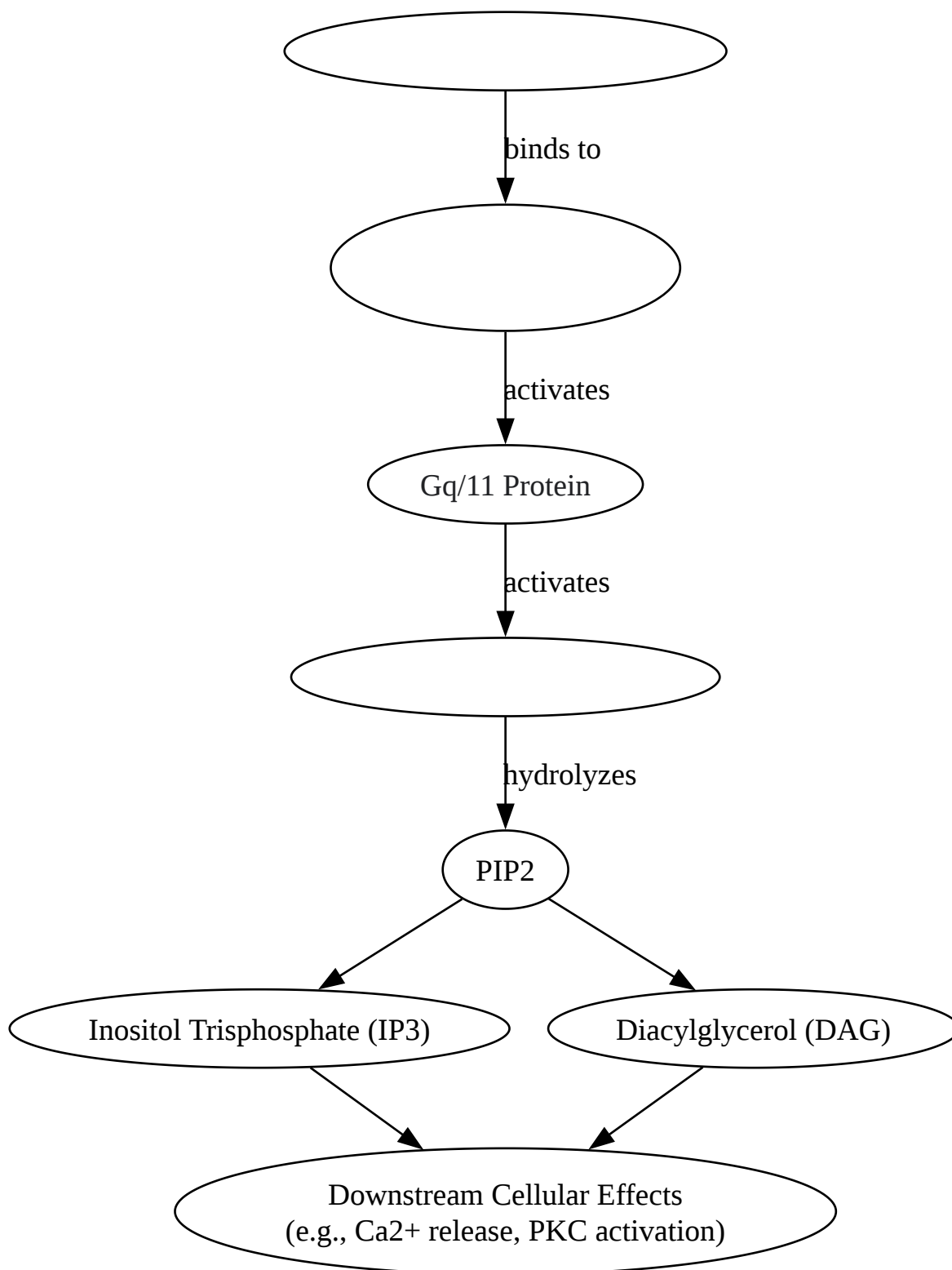


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Signaling Pathway

Both **Jimscaline** and mescaline exert their primary effects by acting as agonists at the 5-HT_{2A} receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor initiates an

intracellular signaling cascade.



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The binding of the agonist (**Jimscaline** or mescaline) to the 5-HT_{2A} receptor activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). These messengers lead to downstream cellular effects, including the release of intracellular calcium and the activation of protein kinase C, ultimately resulting in the psychoactive effects of the compounds.

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